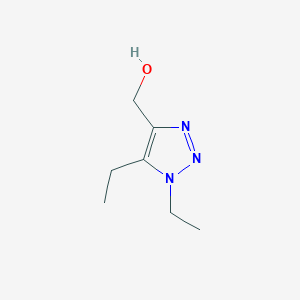
(Diethyl-1H-1,2,3-triazol-4-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(diethyl-1H-1,2,3-triazol-4-yl)methanol is a chemical compound that is part of a broader class of 1,2,3-triazole derivatives. These compounds are known for their diverse range of biological activities and applications in various fields of chemistry. The triazole ring, a five-membered heterocycle containing three nitrogen atoms, is a crucial structural motif in medicinal chemistry due to its resemblance to the peptide bond and its ability to mimic various biological molecules.
Synthesis Analysis
The synthesis of triazole derivatives can be achieved through various methods. Although the provided papers do not directly discuss the synthesis of this compound, they do provide insight into related synthetic processes. For instance, the electrochemical utilization of methanol as a C1 source in the synthesis of 2,3-dihydroquinazolin-4(1H)-one demonstrates the activation and utilization of methanol in cyclization reactions with 2-aminobenzamides . This method proceeds without the need for metal catalysts or external oxidants, which could be relevant for the synthesis of triazole alcohols.
Molecular Structure Analysis
The molecular structure of triazole alcohols like this compound is characterized by the presence of a triazole ring and a hydroxyl group. The triazole ring is a stable structure that can engage in hydrogen bonding due to the presence of nitrogen atoms. The hydroxyl group contributes to the compound's solubility in polar solvents and can participate in further chemical reactions.
Chemical Reactions Analysis
Triazole alcohols can undergo various chemical reactions, including alkylation, acylation, and oxidation. The unexpected methylation of hydroxyls in the synthesis of 1H-1,2,4-triazole alcohol derivatives containing a ferrocenyl moiety indicates that methanol can act as a methylating agent under certain conditions . This suggests that this compound could potentially undergo similar reactions, leading to the formation of methylated derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole alcohols are influenced by their molecular structure. The presence of the triazole ring and hydroxyl group affects the compound's boiling point, melting point, solubility, and reactivity. The hydroxyl group makes the compound more polar and potentially increases its solubility in water and other polar solvents. The triazole ring contributes to the compound's stability and its ability to participate in hydrogen bonding, which can affect its interaction with biological targets.
Wissenschaftliche Forschungsanwendungen
- DETM-Derivate zeigen vielversprechende biologische Aktivitäten. Forscher haben verschiedene Analoga synthetisiert und ihr Potenzial als Antiproliferationsmittel gegen Krebszellen evaluiert . Diese Verbindungen könnten als Leitstrukturen für die Entwicklung neuer Medikamente dienen.
- Einige 1,2,4-Triazolderivate, die eng mit 1,2,3-Triazolen verwandt sind, wurden als Agrochemikalien untersucht. Beispielsweise wirkt eine synthetisierte Verbindung (CGR3) als Wurzelwachstumsstimulans und beeinflusst die Länge der Primärwurzel und den Gehalt an endogenen Hormonen .
Arzneimittelforschung und pharmazeutische Chemie
Agrochemische Anwendungen
Wirkmechanismus
Target of Action
(Diethyl-1H-1,2,3-triazol-4-yl)methanol is a complex compound with potential biological activity. Similar compounds, such as 1,2,4-triazole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It is known that the n1 and n2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This interaction could lead to changes in the function of the target, potentially inhibiting or enhancing its activity.
Biochemical Pathways
Similar compounds, such as 1,2,4-triazole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may affect a wide range of biochemical pathways and have downstream effects on various biological processes.
Pharmacokinetics
The presence of the triazole ring in the compound could potentially influence its pharmacokinetic properties, as triazole derivatives are known to form hydrogen bonds with different targets, improving pharmacokinetics, pharmacological, and toxicological properties .
Result of Action
Similar compounds, such as 1,2,4-triazole derivatives, have been found to possess various biological activities, suggesting that this compound may have a range of effects at the molecular and cellular level .
Safety and Hazards
Zukünftige Richtungen
The 1H-1,2,3-triazole molecules play a vital role in pharmaceuticals and agrochemicals . They have a broad range of applications in biomedicinal, biochemical, and material sciences . These compounds are widely used in industrial applications such as dyes, photographic materials, photostabilizers, agrochemicals, and corrosion inhibitors . Recent literature studies demonstrated that 1H-1,2,3-triazole ring-containing heterocycles show superior carbonic anhydrase inhibitors . This study has unraveled a new series of triazole derivatives as good inhibitors against carbonic anhydrase-II .
Eigenschaften
IUPAC Name |
(1,5-diethyltriazol-4-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O/c1-3-7-6(5-11)8-9-10(7)4-2/h11H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFGPOYPGKVAMLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=NN1CC)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



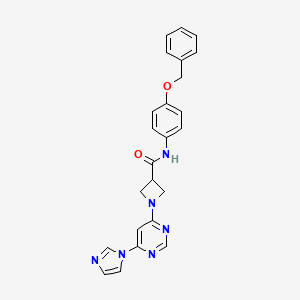

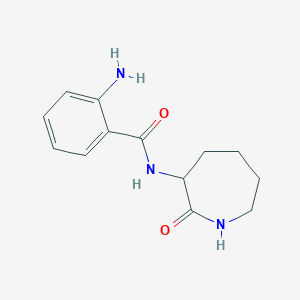
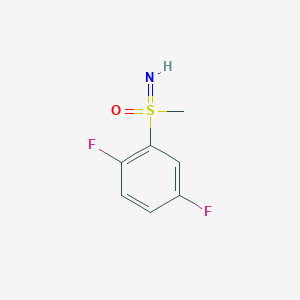
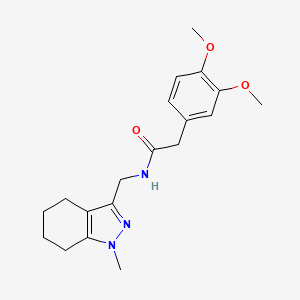
![N-(2-chlorophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2520561.png)
![1-(4,7-Dimethylbenzo[d]thiazol-2-yl)-3-isopropylurea](/img/structure/B2520563.png)
![1'-Methyl-1,1-dioxo-3-phenylspiro[1,3-thiazolidine-2,3'-indole]-2',4-dione](/img/structure/B2520564.png)
![3,4-dichloro-N-[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]benzenecarboxamide](/img/structure/B2520565.png)
![1-(benzenesulfonyl)-N-[(2E)-3-methanesulfonylprop-2-en-1-yl]piperidine-4-carboxamide](/img/structure/B2520568.png)

![N-(6-methoxypyridin-3-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B2520572.png)